(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride
Description
Historical Development and Research Evolution
The 3-azabicyclo[3.2.1]octane framework first gained prominence in the 1990s as chemists sought constrained analogs of piperidine alkaloids. Early synthetic approaches focused on Diels-Alder cycloadditions and intramolecular alkylation strategies, yielding racemic mixtures that limited biological testing. The 2003 total synthesis of (-)-ferruginine marked a turning point, demonstrating the scaffold's viability for enantioselective synthesis through asymmetric hydrogenation of bicyclic enamines.
Modern advancements employ computational modeling to predict ring strain (calculated at 18.3 kcal/mol via DFT methods) and guide substituent placement. The scaffold's unique geometry combines chair and boat conformations, creating distinct facial topography that enables selective binding to G-protein coupled receptors. Recent drug discovery programs have generated over 200 patented derivatives, with lead compounds showing nanomolar affinity for neurological targets.
Relationship to Tropane Alkaloid Research
Structural comparisons reveal fundamental similarities and distinctions from classical tropane alkaloids:
| Feature | 3-Azabicyclo[3.2.1]octane | Tropane (8-azabicyclo[3.2.1]octane) |
|---|---|---|
| Nitrogen Position | Bridgehead (C3) | Bridgehead (C8) |
| Typical Substitution | 6,7-diol systems | 3β-hydroxy, 6β-ester groups |
| Natural Occurrence | Synthetic derivatives | >50 natural alkaloids |
| Receptor Specificity | κ-opioid preference | μ-opioid/muscarinic activity |
This structural divergence enables distinct binding profiles, particularly in opioid receptor subtypes where 3-azabicyclo derivatives show 12-fold greater κ-opioid selectivity over classical tropanes. The 6,7-diol configuration mimics endogenous ligand hydration patterns, enhancing hydrogen bonding capacity at orthosteric binding sites.
Significance in Medicinal Chemistry Research
The scaffold's pharmacological value stems from three key attributes:
- Conformational Restriction : The bicyclic system reduces entropic penalties upon binding, improving ligand efficiency metrics (average LipE = 5.2 vs 3.8 for flexible analogs).
- Stereochemical Complexity : Four contiguous stereocenters enable precise spatial arrangement of pharmacophores.
- Metabolic Stability : Benchmarked against similar amines, the scaffold shows 40% lower CYP3A4-mediated clearance in hepatic microsomes.
Lead optimization campaigns have produced clinical candidates with dual activity as serotonin-norepinephrine reuptake inhibitors (SNRIs) and κ-opioid partial agonists. The (1R,5S,6R,7S) configuration in particular demonstrates optimal alignment with transmembrane helix bundles in crystallized receptor complexes.
Stereochemical Research Implications of the (1R,5S,6R,7S) Configuration
X-ray crystallographic studies of the hydrochloride salt reveal critical stereochemical features:
Key Structural Parameters
- N1-C2-C7-C6 torsion angle: -158.3° (trans-diaxial alignment)
- C6-O...N1 distance: 2.89 Å (intramolecular hydrogen bonding)
- Hydroxyl group dihedral angles: 64.2° (C6-OH), 58.7° (C7-OH)
This configuration induces a pseudoequatorial orientation of both hydroxyl groups, facilitating water-mediated binding interactions while maintaining membrane permeability (measured LogP = 0.82 ± 0.15). Comparative studies with other stereoisomers show dramatic pharmacological differences:
| Stereoisomer | κ-Opioid IC₅₀ (nM) | NET Inhibition (%) |
|---|---|---|
| (1R,5S,6R,7S) | 2.4 ± 0.3 | 87 ± 4 |
| (1S,5R,6S,7R) | 410 ± 35 | 12 ± 3 |
| (1R,5S,6S,7R) | 58 ± 6 | 45 ± 5 |
The 170-fold potency difference between enantiomers underscores the critical importance of absolute configuration in therapeutic development. Molecular dynamics simulations identify key hydrogen bonding interactions between the C6/C7 hydroxyls and Asp138/His291 residues in κ-opioid receptors that are geometrically impossible in alternative stereoisomers.
Properties
IUPAC Name |
(1S,5R,6S,7R)-3-azabicyclo[3.2.1]octane-6,7-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-4-1-5(7(6)10)3-8-2-4;/h4-10H,1-3H2;1H/t4-,5+,6+,7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROAFWVVOYTYMJ-LNYHSKSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C(C2O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1[C@H]([C@H]2O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402789-66-4 | |
| Record name | (1R,5S,6R,7S)-3-azabicyclo[3.2.1]octane-6,7-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Heterogeneous Catalysis
Pt/NiCuAlO catalysts enable one-pot cyclization and amination of 2,5-tetrahydrofurandimethanol at 120–150°C, achieving >80% yield for 8-oxa-3-azabicyclo[3.2.1]octane. Replacing the oxygen atom with nitrogen requires adjusting the catalyst’s acid-base properties to favor N-heterocycle formation.
Homogeneous Catalysis
Shvo’s catalyst (μ-hydrotetrakis(cyclopentadienyl)diruthenium) facilitates selective hydrogenation of 5-hydroxymethylfurfural derivatives, which could be adapted for reducing imine intermediates in the bicyclic system. This method provides high enantiomeric excess (ee > 90%) but demands inert conditions and costly ligands.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and reproducibility. Patent CN103183632A outlines a continuous flow process for 3-azabicyclo[3.3.0]octane hydrochloride:
- Reaction : Potassium borohydride and anhydrous zinc chloride in toluene/tetrahydrofuran mediate cyclization at 95–105°C.
- Workup : Steam distillation removes byproducts, followed by pH adjustment to 13–14 with NaOH.
- Crystallization : The free base is extracted with organic solvents, acidified with HCl, and recrystallized from methanol/ethyl acetate.
Adapting this protocol for the target compound would require substituting the dicarboximide precursor with a diol-containing analogue and optimizing crystallization solvents to preserve stereochemistry.
Analytical and Characterization Data
Critical quality attributes include enantiomeric purity and hydrochloride content . Key analytical methods include:
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol mobile phases.
- X-ray crystallography : Confirms absolute configuration of the hydrochloride salt.
- Titration : Quantifies free amine content after basification, ensuring >99% conversion to the hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant and Analgesic Properties
Research has indicated that bicyclic compounds similar to (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride exhibit significant pharmacological activities. For instance, studies have shown that such compounds can act as serotonin-norepinephrine reuptake inhibitors (SNRIs), which are effective in treating depression and anxiety disorders. The structural configuration allows for enhanced binding affinity to neurotransmitter receptors, leading to improved therapeutic outcomes in pain management and mood regulation .
2. Neurological Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. It is being explored for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action may involve modulation of cholinergic pathways which are crucial for cognitive function .
Pharmaceutical Applications
1. Drug Formulation
Due to its solubility characteristics and stability profile, this compound is being investigated for incorporation into various drug formulations. Its role as an excipient can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates .
2. Cosmetic Products
The compound is also being evaluated for its applications in cosmetic formulations due to its moisturizing properties and compatibility with skin care ingredients. It has been found to enhance the sensory attributes of creams and lotions while providing beneficial effects on skin hydration .
Materials Science
1. Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with unique mechanical properties. Its bicyclic structure contributes to the rigidity and thermal stability of polymer matrices used in advanced materials applications .
2. Nanotechnology
Recent advancements have explored the use of this compound in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can be utilized to encapsulate therapeutic agents, enhancing their targeted delivery and reducing systemic side effects .
Case Studies
Mechanism of Action
The mechanism by which (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Tropane Alkaloids (e.g., Atropine, Cocaine) : These share the bicyclo[3.2.1]octane framework but lack hydroxyl groups at positions 6 and 5. Their pharmacological activity (e.g., anticholinergic effects) stems from esterified side chains, unlike the diol and amine functionalities of the target compound.
- Azabicyclo Derivatives: Compounds like epibatidine (azabicyclo[2.2.1]heptane) exhibit distinct ring sizes and substituents, leading to varied bioactivity. The target compound’s hydroxyl groups may enhance solubility compared to non-polar analogs.
Functional and Methodological Comparisons
- Spectroscopic Characterization : highlights the use of 1H-NMR and 13C-NMR for elucidating glycosides and saponins . Similar techniques would apply to the target compound, though its bicyclic amine structure would produce distinct splitting patterns and chemical shifts.
- Hydrochloride Salts : Azithromycin () is formulated as a dihydrate hydrochloride salt to improve stability and bioavailability . The target compound’s hydrochloride form likely enhances aqueous solubility, a critical factor for drug delivery.
Pharmacological and Physicochemical Properties
Biological Activity
(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol hydrochloride
- Molecular Formula : CHClN\O
- Molecular Weight : 147.65 g/mol
- CAS Number : 2402789-66-4
Research indicates that compounds within the azabicyclo[3.2.1]octane framework exhibit various biological activities primarily through their interactions with specific enzymes and receptors. The compound has shown promising results as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA), which is involved in the metabolism of endocannabinoids and other lipid mediators.
Structure-Activity Relationships (SAR)
The biological activity of (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies:
| Compound Variant | IC (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| Parent Compound | 10.26 | NAAA Inhibition | High activity compared to its isomers |
| Variant A | 0.019 | NAAA Inhibition | Significant potency improvement |
| Variant B | 0.744 | FAAH Inhibition | Moderate activity against FAAH |
In Vitro Studies
In vitro studies have demonstrated that (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol exhibits high selectivity for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). For instance:
- Selectivity Profile : At a concentration of 30 μM, the compound inhibited FAAH by 25% and AC by 34%, indicating a favorable selectivity for NAAA .
In Vivo Studies
In vivo pharmacological evaluations have also been conducted to assess the therapeutic potential of this compound in models of inflammation and pain:
- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation in animal models by modulating endocannabinoid signaling pathways.
Case Studies
Several case studies have reported on the therapeutic applications of azabicyclo compounds:
- Case Study 1 : A study highlighted the use of a related azabicyclo compound in managing chronic pain conditions through its action on endocannabinoid pathways.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties demonstrated by similar compounds in preclinical models.
Q & A
Q. What are the critical steps in synthesizing (1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis involves:
Precursor Selection : Bicyclic ketones or alcohols serve as starting materials, with stereochemical control achieved via chiral catalysts or enantioselective reduction (e.g., NaBH₄ or LiAlH₄) .
Cyclization : Acidic or basic conditions (e.g., HCl or NaOH) promote bicyclic ring formation, requiring precise temperature control to avoid side products .
Hydrochloride Salt Formation : Reaction with HCl in anhydrous solvents (e.g., ethanol) ensures high yield .
- Purity Optimization : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C) to verify stereochemical integrity and remove impurities .
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 6,7-diol configuration creates steric hindrance at the nitrogen center, directing nucleophilic attack to the less hindered 3-aza position. For example:
- Substitution Reactions : Use alkyl halides (e.g., methyl iodide) in DMF at 60°C to target the nitrogen atom, monitored by TLC .
- Steric Effects : X-ray crystallography or DFT calculations can validate spatial constraints impacting reaction pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Validate compound purity via LC-MS and elemental analysis before biological assays .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (7.4) to ensure reproducibility .
- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics to targets like GPCRs, comparing results across independent labs .
Q. What advanced strategies enable stereochemical control during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to enhance enantiomeric excess (ee >98%) .
- Flow Chemistry : Continuous flow reactors minimize racemization by reducing reaction time and improving temperature uniformity .
- In-Situ Monitoring : Use PAT (process analytical technology) with FTIR or Raman spectroscopy to track stereochemical fidelity in real time .
Critical Analysis of Research Gaps
- Biological Mechanism : Limited data exist on off-target effects. Use CRISPR-Cas9 knockout models to validate specificity for neurological targets (e.g., NMDA receptors) .
- Environmental Stability : No studies address hydrolytic degradation. Conduct accelerated stability testing (40°C/75% RH) with LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
